

# Application Notes: Upgrading Recycled PET with Pyromellitic Dianhydride (PMDA) as a Chain Extender

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## Compound of Interest

Compound Name: Pyromellitic dianhydride

Cat. No.: B145882

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## Introduction

Poly(ethylene terephthalate) (PET) is a widely used polymer, particularly in packaging applications like beverage bottles. The mechanical recycling of PET is a common practice; however, the process of melt reprocessing subjects the polymer to thermal, mechanical, and oxidative degradation. This degradation leads to chain scission, reducing the polymer's molecular weight and intrinsic viscosity ( $[\eta]$ ), which in turn compromises its mechanical properties and limits its suitability for high-value applications.<sup>[1][2][3]</sup> To counteract this effect and "up-cycle" recycled PET (rPET), chain extenders are employed in a process known as reactive extrusion. **Pyromellitic dianhydride** (PMDA) is a highly effective, tetrafunctional chain extender that can reconnect degraded PET chains, leading to an increase in molecular weight and melt strength.<sup>[4][5]</sup>

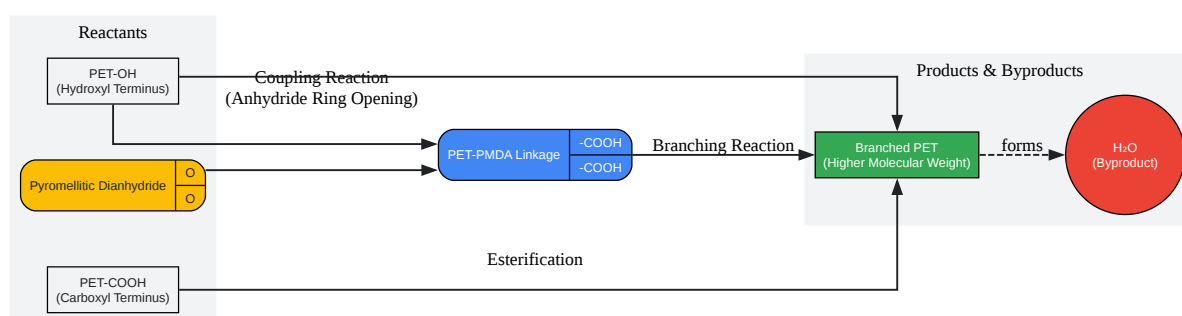
## Reaction Mechanism

PMDA possesses two anhydride groups, making it a tetrafunctional molecule capable of linking up to four PET chains.<sup>[1][2][3]</sup> The chain extension reaction primarily occurs between the anhydride functional groups of PMDA and the terminal hydroxyl (-OH) groups of the PET chains during melt processing.

The proposed mechanism involves several key reaction types<sup>[1][2][3][5]</sup>:

- **Coupling:** The initial and primary reaction is the attack of a PET hydroxyl end group on one of PMDA's anhydride groups. This opens the anhydride ring and forms an ester linkage, creating two new carboxyl groups.[1][2][5]
- **Branching:** The newly formed carboxyl groups, as well as the original carboxyl end groups on the PET chains, can then react with other PET hydroxyl groups. Since one PMDA molecule can react with multiple PET chains, this leads to the formation of long-chain branched (LCB) structures.[1][2]
- **Cross-linking:** At higher concentrations of PMDA, extensive branching reactions can lead to the formation of a cross-linked network, which may result in gel formation. This is generally undesirable as it can negatively impact processability.[1][2][3]

A significant aspect of the reaction with PMDA is the production of water as a byproduct, which can potentially contribute to the hydrolytic degradation of PET if not effectively removed during extrusion.[1][2][6]



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**Caption:** Reaction mechanism of PET chain extension using PMDA.

## Experimental Protocols

This section outlines a general protocol for the chain extension of recycled PET using PMDA via reactive extrusion.

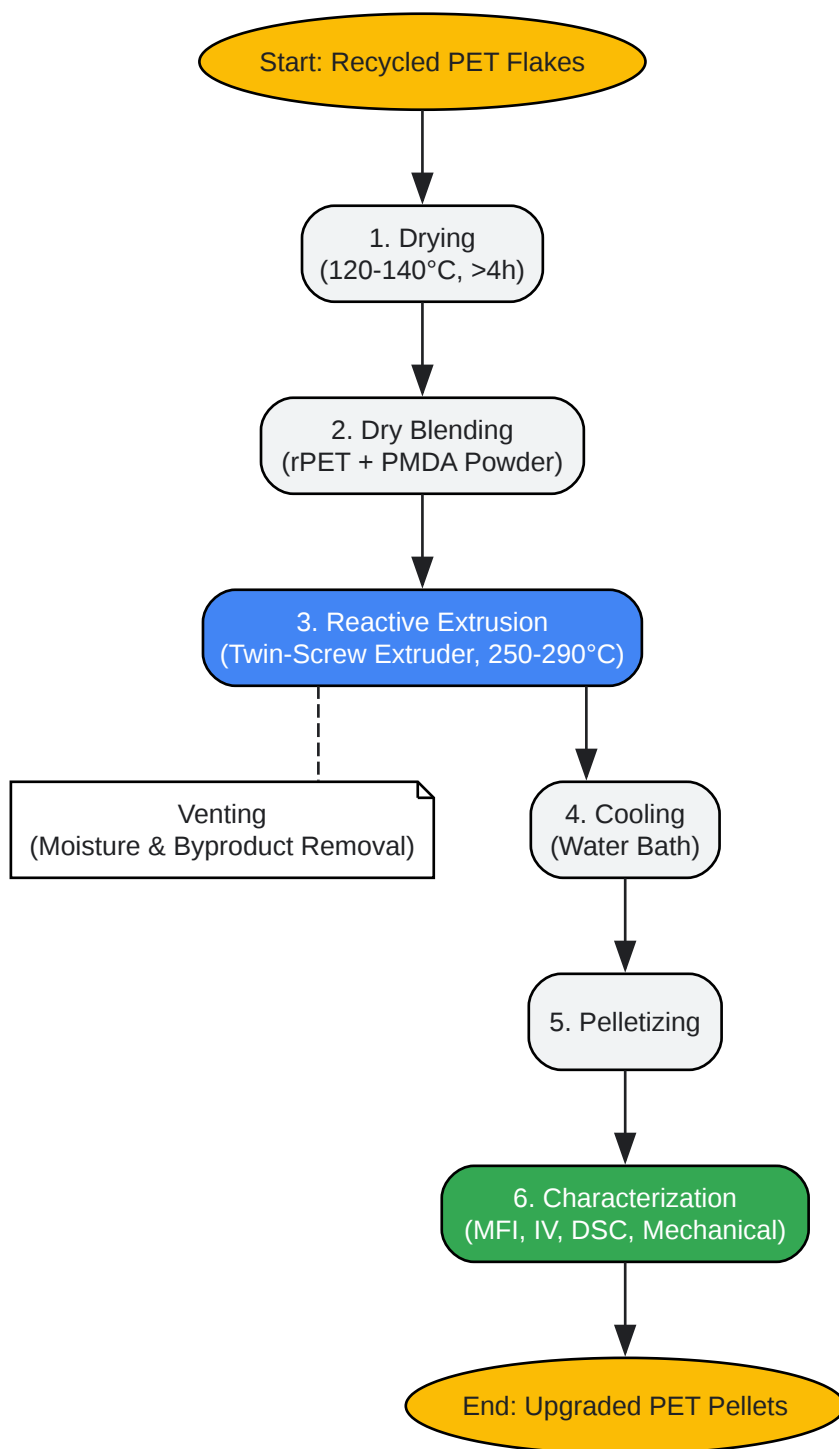
### 1. Materials & Pre-processing

- Recycled PET (rPET): Flakes or pellets from post-consumer or post-industrial sources.
- Chain Extender: **Pyromellitic dianhydride** (PMDA) powder (typically 97-99% purity).
- Equipment:
  - Drying oven or vacuum oven
  - Gravimetric blender or manual mixing equipment
  - Twin-screw extruder with a venting port
  - Water bath for cooling the extrudate
  - Pelletizer

### 2. Protocol: Reactive Extrusion

- Drying: Dry the rPET flakes/pellets at 120-140°C for a minimum of 4-6 hours (or until moisture content is < 50 ppm) to prevent hydrolytic degradation during extrusion.
- Premixing: Accurately weigh the dried rPET and PMDA powder. Typical PMDA concentrations range from 0.1 to 1.0 wt%.<sup>[5][7][8]</sup> Thoroughly dry-blend the components to ensure a homogeneous mixture before feeding into the extruder.
- Extrusion:
  - Set the temperature profile of the co-rotating twin-screw extruder. A typical profile might be:
    - Feed Zone: 200-230°C

- Transition Zones: 250-270°C
- Metering/Die Zone: 270-290°C[9]
- Set the screw speed (e.g., 50-150 RPM). The speed influences residence time and mixing efficiency.
- Feed the rPET/PMDA premix into the extruder at a constant rate.
- Apply vacuum at the vent port to remove moisture and other volatile byproducts (like the water formed during the reaction).
- Cooling and Pelletizing:
  - Pass the extruded strand through a water bath to cool and solidify it.
  - Feed the cooled strand into a pelletizer to produce uniform pellets of the modified rPET.
- Post-Drying: Dry the resulting pellets to remove surface moisture before storage or further characterization.



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**Caption:** General workflow for reactive extrusion of PET with PMDA.

## Data Presentation: Effect of PMDA on rPET Properties

The addition of PMDA significantly alters the rheological and thermal properties of recycled PET. The following tables summarize typical results found in the literature.

Table 1: Effect of PMDA Concentration on Melt Flow Index (MFI)

The Melt Flow Index is inversely proportional to the polymer's melt viscosity. A lower MFI indicates a higher molecular weight and more effective chain extension.

Sample	PMDA Conc. (wt%)	Temperature (°C)	MFI (g/10 min)	Source
Unmodified rPET	0.00	275	90.0	<a href="#">[7]</a>
Modified rPET	0.25	275	49.8	<a href="#">[7]</a>
Modified rPET	0.50	275	11.1	<a href="#">[7]</a>
Modified rPET	0.75	275	1.2	<a href="#">[7]</a>

As shown, increasing PMDA concentration leads to a dramatic decrease in MFI, signifying a successful increase in melt viscosity and molecular weight.[\[7\]](#)

Table 2: Effect of PMDA Concentration on Intrinsic Viscosity ( $[\eta]$ ) and Carboxyl Content

Intrinsic viscosity is directly related to the polymer's molecular weight. An increase in  $[\eta]$  confirms chain extension. The carboxyl content is also a key parameter, as lower values are desirable for hydrolytic stability.

Sample	PMDA Conc. (wt%)	Intrinsic Viscosity, $[\eta]$ (dL/g)	Carboxyl Content (eq./ton)	Source
rPET Feed Flakes	0.00	0.64	8.5	[5]
Normal Extruded rPET	0.00	-	52.0	[5]
Reactive Extruded rPET	0.10	0.72	-	[8]
Reactive Extruded rPET	0.20	0.78	~35	[5][8]
Reactive Extruded rPET	0.30	0.82	~30	[5][8]

The addition of PMDA during extrusion not only increases the intrinsic viscosity by about 0.18 dL/g (at 0.3 wt%) but also limits the formation of new carboxyl end groups that typically occurs during processing.[5][8]

Table 3: Effect of PMDA on Mechanical Properties

Chain extension restores the mechanical integrity of the recycled polymer.

Material	PMDA Conc. (wt%)	Tensile Strength (MPa)	Impact Strength	Source
Virgin PET	-	~55-60	Higher	[5]
Recycled PET	0.00	Lower	Lower	[5]
Reactive Extruded rPET	0.1-0.3	58 $\pm$ 1	Slightly Lower than Virgin	[5]

Reactive extrusion with PMDA can restore the tensile strength of recycled PET to levels comparable to or better than virgin PET.[5]

Disclaimer: The specific values presented are illustrative and sourced from published research. Actual results will vary based on the initial quality of the rPET, specific processing conditions, and equipment used.

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